![molecular formula C8H12O B14754094 7-Oxatricyclo[4.3.0.0~3,9~]nonane CAS No. 608-20-8](/img/structure/B14754094.png)
7-Oxatricyclo[4.3.0.0~3,9~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxatricyclo[4300~3,9~]nonane is a unique tricyclic ether compound It is characterized by its three-ring structure, which includes an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves the ultraviolet irradiation of Δ2-cyclohexenylacetaldehyde in a degassed pentane solution. This reaction yields this compound, which can then be converted into exo-bicyclo[3.2.1]octan-8-ol by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of ultraviolet irradiation and specific reagents like lithium aluminium hydride are crucial for the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxatricyclo[4.3.0.0~3,9~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the conversion to exo-bicyclo[3.2.1]octan-8-ol using lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in its structure.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Ultraviolet Irradiation: Essential for the initial synthesis of the compound from Δ2-cyclohexenylacetaldehyde.
Boron Trifluoride-Ether: Used in rearrangement reactions to form various substituted products.
Major Products Formed
exo-Bicyclo[3.2.1]octan-8-ol: Formed by the reduction of this compound with lithium aluminium hydride.
Substituted Norbornan-2α-ols: Formed through rearrangement reactions involving boron trifluoride-ether.
Aplicaciones Científicas De Investigación
7-Oxatricyclo[4.3.0.0~3,9~]nonane has several applications in scientific research:
Chemistry: Used as a model compound for studying tricyclic ethers and their reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the synthesis of bioactive molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves its ability to undergo various chemical reactions due to its unique tricyclic structure. The oxygen atom in the compound plays a crucial role in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Dimethyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: A similar tricyclic ether with additional methyl groups.
9-Methyl-6-p-tolyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: Another variant with a methyl and p-tolyl group.
Uniqueness
7-Oxatricyclo[4.3.0.0~3,9~]nonane is unique due to its specific tricyclic structure and the presence of an oxygen atom, which significantly influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
608-20-8 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
7-oxatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-3-5(1)7(6)4-9-8/h5-8H,1-4H2 |
Clave InChI |
JODKUNQXMKRBTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC1C3CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


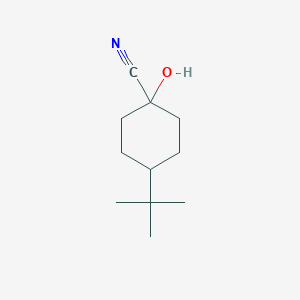
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
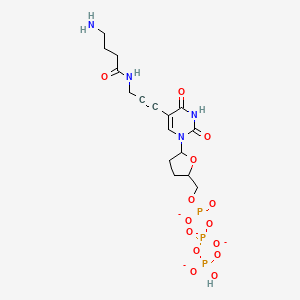
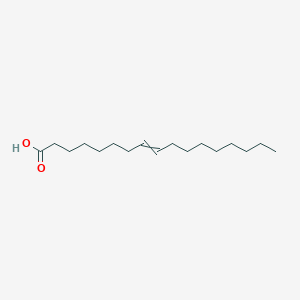
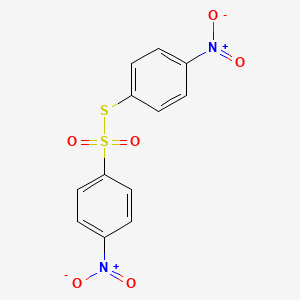
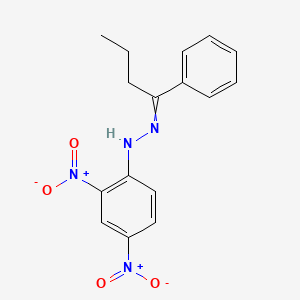

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
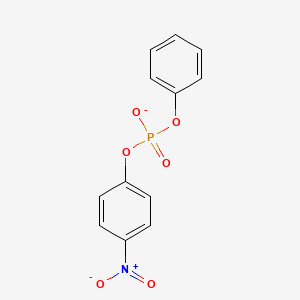
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
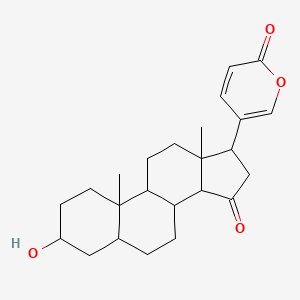
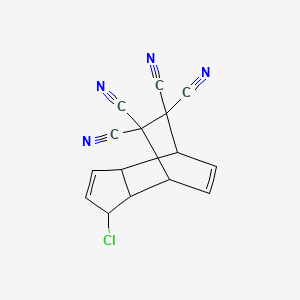
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
